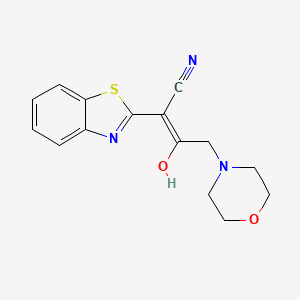
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in clinical medicine. It is an amide-type local anesthetic and is chemically related to lidocaine and mepivacaine. Bupivacaine is used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. It is also used in dentistry, ophthalmology, and veterinary medicine.
作用機序
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals. It also affects potassium channels, which can lead to cardiac toxicity at high doses. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has a longer duration of action than other local anesthetics, which makes it useful for long-lasting procedures.
Biochemical and Physiological Effects:
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine can cause a range of side effects, including numbness, tingling, and muscle weakness. It can also cause cardiovascular effects, such as hypotension and arrhythmias. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine toxicity can be life-threatening and requires prompt treatment.
実験室実験の利点と制限
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is commonly used in preclinical research to induce local anesthesia in animal models. It has a long duration of action, which allows for extended observation of the effects of the anesthetic. However, bupivacaine can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several areas of research that are being explored with bupivacaine. These include its use in treating neuropathic pain, its potential for use in cancer pain management, and its use in combination with other drugs to reduce the need for opioids. There is also ongoing research into the mechanisms of bupivacaine toxicity, which could lead to better ways of preventing and treating bupivacaine-related complications.
合成法
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is synthesized by reacting 2-butynoic acid with N-methylpiperidine, which is then benzylated and hydrolyzed to form bupivacaine. The synthesis method is complex and requires careful handling of the chemicals.
科学的研究の応用
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been extensively studied for its use in regional anesthesia and pain management. It is also being investigated for its potential use in treating arrhythmias and neuropathic pain. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been shown to be effective in reducing postoperative pain and reducing the need for opioids. It is also being studied for its use in cancer pain management.
特性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-8-17(20)19-12-7-11-16(14-19)18(2)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZKPDKLOYJVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)